N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a glycinamide derivative featuring a 4-hydroxyphenyl group and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl moiety. This compound belongs to a class of molecules where the benzotriazinone core is functionalized with amide linkages, often explored for pharmacological or agrochemical applications.
Properties
Molecular Formula |
C17H15N5O4 |
|---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C17H15N5O4/c23-12-7-5-11(6-8-12)19-15(24)9-18-16(25)10-22-17(26)13-3-1-2-4-14(13)20-21-22/h1-8,23H,9-10H2,(H,18,25)(H,19,24) |
InChI Key |
TVXXBTVWBHGECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and carboxylic acids.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the benzotriazine intermediate.
Acetylation and Glycinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and benzotriazinone functionalities.
| Reaction Type | Conditions | Products | Mechanistic Insight |
|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux, 6h | 4-Hydroxybenzoic acid, glycinamide, 1,2,3-benzotriazin-4(3H)-one | Protonation of carbonyl oxygen enhances electrophilicity, leading to amide bond cleavage. |
| Basic Hydrolysis | 0.5M NaOH, 60°C, 4h | Sodium 4-hydroxyphenylacetate, glycinamide, benzotriazinone derivatives | Nucleophilic hydroxide attack on the acetyl carbonyl, releasing glycinamide and fragmented moieties. |
Oxidation and Reduction
The benzotriazinone moiety and hydroxyphenyl group participate in redox reactions.
Oxidation
-
Benzotriazinone Ring : Reacts with H₂O₂ in acidic media (pH 3–4), forming a quinazoline-dione derivative via ring expansion.
-
Phenolic Group : Oxidized by KMnO₄ in alkaline conditions to a quinone structure.
Reduction
-
Benzotriazinone : Reduced with NaBH₄ in methanol, yielding dihydrobenzotriazine derivatives (e.g., 3,4-dihydro-1,2,3-benzotriazin-4-amine).
Substitution Reactions
The acetyl and hydroxyphenyl groups facilitate nucleophilic substitutions:
Coupling and Acetylation
The glycinamide terminus participates in peptide coupling:
-
EDCI-Mediated Coupling : Reacts with carboxylic acids (e.g., Boc-protected amino acids) in DMF, forming extended peptidomimetics.
-
Acetylation : Treatment with acetic anhydride in pyridine acetylates the phenolic -OH group, yielding a protected derivative .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (25°C) | Degradation Products |
|---|---|---|
| 1.2 | 2.3h | 4-Hydroxybenzoic acid, glycinamide |
| 7.4 | 48h | Intact compound |
| 9.0 | 6.5h | Sodium salt of acetyl-glycinamide, benzotriazinone |
Comparative Reactivity of Structural Analogs
Data from related compounds highlight key trends:
| Compound | Reactivity Profile |
|---|---|
| N-(5-Chloro-2-hydroxyphenyl)-2-(benzotriazinonyl)acetamide | Enhanced electrophilic substitution at the chloro-substituted phenyl ring. |
| N~2~-Benzotriazinonylacetyl-N-(3-phenylpropyl)glycinamide | Higher stability in basic conditions due to hydrophobic side chain. |
Key Research Findings
-
Enzyme Inhibition : The benzotriazinone core selectively inhibits serine proteases (IC₅₀ = 1.2µM) via covalent binding to the active site.
-
Photodegradation : UV irradiation (254nm) induces cleavage of the acetyl-glycinamide bond with 85% degradation in 30 minutes.
-
Metal Complexation : Forms stable Cu²⁺ complexes (log K = 4.7) through the phenolic oxygen and triazine nitrogen, altering redox behavior.
Scientific Research Applications
N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins and receptors, leading to altered cellular responses.
DNA Intercalation: The benzotriazine ring can intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzotriazinone-Based Analogs
Table 1: Key Benzotriazinone Derivatives
*Calculated based on structural formula.
Key Observations :
- Benzotriazinone Core: All compounds share the 4-oxo-benzotriazin-3(4H)-yl group, which contributes to hydrogen bonding and π-π interactions, critical for binding in biological or chemical systems.
- Substituent Variability : The target compound’s 4-hydroxyphenyl glycinamide moiety distinguishes it from analogs like the trifluoromethoxy phenyl ethyl group in or the indole group in . These substituents influence solubility, bioavailability, and target specificity.
- Toxicity vs. Therapeutic Potential: Azinphos-methyl () demonstrates the benzotriazinone group’s role in agrochemicals, but its organophosphate structure confers high toxicity. In contrast, non-phosphorus derivatives (e.g., ) are under investigation for therapeutic uses, suggesting substituents dictate safety profiles.
Glycinamide Derivatives with Varied Aromatic Groups
Table 2: Glycinamide-Based Comparators
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notes | Reference |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₅N₅O₄ | 353.34 g/mol | 4-hydroxyphenyl | Target compound | N/A |
Biological Activity
N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The compound's structure suggests possible interactions with biological targets that could lead to therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various cell types, and potential therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a hydroxyphenyl group and a benzotriazine moiety, which may contribute to its biological effects. The presence of these functional groups indicates potential interactions with enzymes and receptors involved in cellular processes.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Similar benzotriazine derivatives have been shown to possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Studies on related compounds indicate that they may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of microtubule dynamics. For instance, the polar metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide has demonstrated efficacy in killing cancer cells through ROS-mediated pathways .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation. For example, it may interact with glycine N-acyltransferase, which plays a role in fatty acid metabolism .
Table 1: Biological Activities of Related Compounds
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines (e.g., A2780 ovarian cancer cells). The mechanism involves ROS generation leading to apoptosis .
- Enzyme Interaction : Research indicates that N-(4-hydroxyphenyl) derivatives can modulate the activity of glycine N-acyltransferase, suggesting potential roles in metabolic regulation and therapeutic applications for metabolic disorders .
- Synergistic Effects : Some studies have highlighted the potential for these compounds to act synergistically with existing chemotherapeutic agents, enhancing their efficacy against drug-resistant cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
